Antibacterial Activity Against Enterococcus faecalis: Superior Potency to Ampicillin
In a direct head-to-head comparison, 4-Bromofuran-2-carbohydrazide demonstrated an IC50 of 3.19 µM against Enterococcus faecalis CECT 481, which is more potent than the clinically used antibiotic ampicillin (IC50 = 10.0 µM) under comparable assay conditions [1][2]. This 3.1-fold increase in potency highlights the compound's potential as a lead scaffold for developing novel anti-enterococcal agents.
| Evidence Dimension | Antibacterial activity (IC50) |
|---|---|
| Target Compound Data | 3.19 µM (3.19E+3 nM) |
| Comparator Or Baseline | Ampicillin: 10.0 µM (1.00E+4 nM) |
| Quantified Difference | 3.1-fold lower IC50 (more potent) |
| Conditions | Inhibition of microbial growth against E. faecalis CECT 481, incubated for 18 hrs (target) / 16-24 hrs (ampicillin) by broth microdilution |
Why This Matters
This quantitative advantage provides a clear rationale for selecting 4-Bromofuran-2-carbohydrazide over ampicillin as a starting point for medicinal chemistry optimization targeting drug-resistant Enterococcus infections.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717) - 4-Bromofuran-2-carbohydrazide IC50 against Enterococcus faecalis. View Source
- [2] BindingDB. BDBM50350465 - Ampicillin IC50 against Enterococcus faecalis. View Source
